
4'-Azetidinomethyl-2,4-dichlorobenzophenone
Description
4'-Azetidinomethyl-2,4-dichlorobenzophenone is a benzophenone derivative characterized by an azetidinomethyl group (-CH₂-azetidine) at the 4' position and chlorine atoms at the 2- and 4-positions of the benzophenone scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric and electronic modifications that influence its physicochemical and biological properties.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOUUGCFHINAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642822 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-96-2 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azetidinomethyl-2,4-dichlorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the acylation of 2,4-dichlorobenzoyl chloride with an appropriate benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidine Ring: The next step involves the reaction of the benzophenone derivative with azetidine in the presence of a suitable base to form the azetidinomethyl group.
Industrial Production Methods
Industrial production of 4’-Azetidinomethyl-2,4-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-2,4-dichlorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4’-Azetidinomethyl-2,4-dichlorobenzophenone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2,4-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the dichlorobenzophenone core contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural analogs and their differences:
Physicochemical Properties
- Melting Points and Solubility: The azetidinomethyl group increases molecular weight (e.g., 297.41 g/mol for 4'-azetidinomethyl-4'-thiomethylbenzophenone vs. Crystal structures of dichlorobenzophenones (e.g., 3,4-dichlorobenzophenone) reveal dense packing due to halogen bonding, suggesting higher melting points compared to azetidine-containing analogs .
- Electronic Effects: Chlorine atoms at the 2- and 4-positions create electron-withdrawing effects, stabilizing the ketone group and influencing reactivity in nucleophilic additions . The azetidine ring’s strained geometry may enhance electrophilicity at the carbonyl carbon compared to unsubstituted benzophenones .
Biological Activity
4'-Azetidinomethyl-2,4-dichlorobenzophenone is a synthetic compound belonging to the benzophenone family, characterized by an azetidine ring and dichlorobenzophenone structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.
Chemical Structure and Properties
The chemical formula of this compound is . The compound's structure includes:
- Benzophenone Core : A central structure that provides stability and reactivity.
- Azetidine Ring : A five-membered ring that contributes to the compound's unique biological properties.
- Chlorine Substituents : Two chlorine atoms at the 2 and 4 positions of the benzene ring enhance its chemical reactivity.
Synthesis
The synthesis of this compound typically involves:
- Formation of Benzophenone Core : Acylation of 2,4-dichlorobenzoyl chloride with a benzene derivative.
- Introduction of Azetidine Ring : Reaction with azetidine in the presence of a base to form the azetidinomethyl group.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have explored the antimicrobial potential of this compound against various bacterial strains. The results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. The compound demonstrated cytotoxic effects through apoptosis induction and cell cycle arrest.
Cancer Cell Line | IC50 (µM) | Mechanism |
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HeLa (Cervical) | 10 | Apoptosis |
MCF-7 (Breast) | 15 | Cell cycle arrest |
A549 (Lung) | 20 | ROS generation |
The observed mechanisms include reactive oxygen species (ROS) generation leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of activity, particularly against resistant strains like MRSA.
- Cancer Cell Studies : In vitro studies using HeLa cells showed that treatment with this compound led to a significant decrease in cell viability, with flow cytometry confirming increased apoptosis rates.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilicity provided by the benzophenone core allows it to integrate into cellular membranes, disrupting their integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.